Piloty's acid

Description

Properties

IUPAC Name |

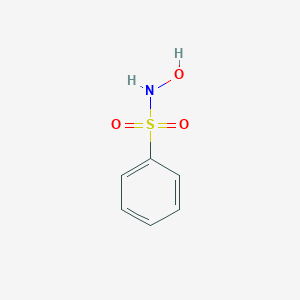

N-hydroxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c8-7-11(9,10)6-4-2-1-3-5-6/h1-5,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMDATNYMUMZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060521 | |

| Record name | Benzenesulfonamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystals; [Acros Organics MSDS] | |

| Record name | Piloty's acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000132 [mmHg] | |

| Record name | Piloty's acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

599-71-3 | |

| Record name | N-Hydroxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=599-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piloty's acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piloty's acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulphonohydroxamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HYDROXYBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C64L4UMH19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of Piloty's Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piloty's acid, chemically known as N-hydroxybenzenesulfonamide, is a significant compound in the field of reactive nitrogen species research. First reported in 1896, it has gained prominence as a reliable donor of nitroxyl (HNO), a one-electron reduced and protonated form of nitric oxide (NO) with distinct and important biological activities. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its role as an HNO donor.

Chemical Structure and Properties

This compound is a white crystalline solid with the chemical formula C₆H₇NO₃S.[1] Its structure consists of a phenyl group attached to a sulfonamide group, which is further bonded to a hydroxylamine moiety.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-hydroxybenzenesulfonamide | [1] |

| Synonyms | Benzenesulfohydroxamic acid | [1] |

| CAS Number | 599-71-3 | [1] |

| Molecular Formula | C₆H₇NO₃S | [1] |

| Molar Mass | 173.19 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 120-125 °C | [1] |

| pKa | 9.29 | [3] |

| UV λmax | 219 nm | [4] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Ethanol | Soluble | [1] |

| Diethyl ether | Soluble | [1] |

| Ethyl acetate | Soluble | [1] |

| Acetone | Soluble | [1] |

| Warm Water | Soluble | [1] |

| Non-polar solvents | Sparingly soluble | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by several key absorption bands that correspond to its functional groups. The NIST WebBook provides a reference spectrum for N-hydroxybenzenesulfonamide.[7]

Table 3: Characteristic IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference(s) |

| 3400-3200 (broad) | O-H stretch | Hydroxyl group | [8] |

| 3300-3100 | N-H stretch | Amide group | [9] |

| 3100-3000 | C-H stretch | Aromatic ring | [9] |

| 1600-1450 | C=C stretch | Aromatic ring | [9] |

| 1350-1300 | S=O asymmetric stretch | Sulfonyl group | [8] |

| 1180-1150 | S=O symmetric stretch | Sulfonyl group | [8] |

| 950-850 | N-S stretch | Sulfonamide | [8] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of benzenesulfonyl chloride with hydroxylamine.[10] This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Experimental Protocol: Synthesis of N-hydroxybenzenesulfonamide

This protocol is adapted from literature procedures for the synthesis of this compound and its derivatives.[10][11]

Materials:

-

Benzenesulfonyl chloride

-

Hydroxylamine hydrochloride

-

Magnesium oxide (MgO) or Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride in a suitable solvent such as a mixture of water and an organic solvent.

-

Add a base, such as magnesium oxide or pyridine, to the solution to liberate the free hydroxylamine.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of benzenesulfonyl chloride in a minimal amount of an organic solvent (e.g., dichloromethane) to the cooled hydroxylamine solution with constant stirring.

-

Allow the reaction to proceed at a low temperature for several hours, then let it warm to room temperature and stir overnight.

-

Quench the reaction by adding 1 M HCl to neutralize any remaining base.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound as a white solid.[10]

-

Characterize the product by NMR, IR spectroscopy, and melting point analysis.

Chemical Reactivity and HNO Donation

The primary chemical utility of this compound lies in its ability to generate nitroxyl (HNO) under specific conditions.

Decomposition to Form Nitroxyl (HNO)

Under basic conditions (pH > 8), this compound undergoes a first-order decomposition to release HNO and the benzenesulfinate anion.[4] The rate of HNO release is pH-dependent, increasing with higher pH.[4]

Table 4: Half-life of this compound Decomposition at Various pH Values

| pH | Half-life (minutes) | Reference(s) |

| 7.0 | 5500 | [4] |

| 8.0 | 561 | [4] |

| 9.0 | 90 | [4] |

| 10.0 | 33 | [4] |

The generally accepted mechanism for this decomposition involves the deprotonation of the nitrogen atom to form an N-anion. This is followed by the heterolysis of the S-N bond, yielding HNO and the benzenesulfinate anion.

Caption: Decomposition pathway of this compound to generate HNO.

Under aerobic conditions and at neutral pH, the decomposition of this compound can be slow, and there is a potential for oxidation to form the nitroxide radical, which can then lead to the production of nitric oxide (NO) rather than HNO.[11]

Reaction with Thiols

The nitroxyl released from this compound is a key reactive species that readily interacts with thiols, such as glutathione and cysteine residues in proteins.[5] The reaction of HNO with thiols is rapid and leads to the formation of an N-hydroxysulfenamide intermediate.[5] This intermediate can then react with another thiol molecule to produce a disulfide and hydroxylamine, or it can rearrange to form a sulfinamide.[5]

Caption: Reaction pathway of HNO with thiols.

Experimental Protocol: Monitoring the Reaction of this compound with Glutathione

This protocol outlines a general method to observe the reaction between this compound and glutathione by monitoring the consumption of the thiol.

Materials:

-

This compound

-

Reduced glutathione (GSH)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a stock solution of reduced glutathione in phosphate buffer.

-

In a cuvette, mix the phosphate buffer and the glutathione solution to a final desired concentration.

-

Initiate the reaction by adding a small aliquot of the this compound stock solution to the cuvette.

-

At various time points, take an aliquot of the reaction mixture and add it to a solution of Ellman's reagent.

-

Measure the absorbance at 412 nm to quantify the remaining free thiol groups.

-

A decrease in absorbance over time indicates the consumption of glutathione, signifying a reaction with the species generated from this compound.

Conclusion

This compound is a valuable tool for the controlled generation of nitroxyl, a reactive nitrogen species with significant implications in biology and medicine. Its chemical properties, particularly its pH-dependent decomposition, allow for the targeted release of HNO for experimental studies. Understanding its synthesis, structure, and reactivity, especially with biological nucleophiles like thiols, is crucial for its effective application in research and the development of potential therapeutic agents. The detailed information and protocols provided in this guide serve as a comprehensive resource for professionals working in these fields.

References

- 1. N-Hydroxybenzenesulfonamide | C6H7NO3S | CID 69033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Hydroxybenzenesulfonamide [webbook.nist.gov]

- 3. Pyrrole - Wikipedia [en.wikipedia.org]

- 4. Crystal structure and Hirshfeld surface analysis of (E)-N-(2-styrylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. N-Hydroxybenzenesulfonamide [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Mechanism of Nitroxyl (HNO) Release from Piloty's Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of nitroxyl (HNO) release from Piloty's acid (N-hydroxybenzenesulfonamide). It provides a comprehensive overview of the chemical pathways, quantitative kinetic data, and detailed experimental protocols relevant to the study of this foundational HNO donor. This document is intended to serve as a valuable resource for researchers in the fields of chemistry, biology, and pharmacology who are investigating the multifaceted roles of HNO in biological systems and its potential therapeutic applications.

Core Mechanism of HNO Release

This compound is a classic and widely utilized donor of nitroxyl, a highly reactive and biologically significant molecule. The release of HNO from this compound is primarily a base-catalyzed process that proceeds under anaerobic conditions. The generally accepted mechanism involves a two-step process:

-

Deprotonation: In the presence of a base, the acidic proton on the nitrogen atom of the N-hydroxybenzenesulfonamide is abstracted. This results in the formation of a transient N-anion intermediate.[1] The rate of this deprotonation step is dependent on the pH of the solution.

-

S-N Bond Heterolysis: Following deprotonation, the N-anion undergoes heterolytic cleavage of the sulfur-nitrogen (S-N) bond. This fragmentation is the rate-determining step in the release of HNO.[2] The products of this decomposition are nitroxyl (HNO) and the benzenesulfinate anion.[1][3]

Under aerobic conditions, particularly at neutral pH, an alternative oxidative decomposition pathway can compete with HNO release, leading to the formation of nitric oxide (NO).[4][5] This pathway is believed to proceed through a radical intermediate. The exclusion of oxygen is therefore critical for studies focused on the effects of HNO.[4]

Signaling Pathway Diagram

Quantitative Data

The rate of HNO release from this compound is highly dependent on pH and temperature. The following tables summarize the key quantitative data available in the literature.

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Conditions |

| pKa | 9.29 | 25 °C |

| Melting Point | 120–125 °C | - |

Table 2: Kinetic Data for HNO Release from this compound

| pH | Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t½) |

| 7.0 | 25 | - | ~5500 minutes[3] |

| 8.0 | 25 | ~2.06 x 10⁻⁵ | 561 minutes[3] |

| 9.0 | 25 | ~1.28 x 10⁻⁴ | 90 minutes[3] |

| 10.0 | 25 | ~3.50 x 10⁻⁴ | 33 minutes[3] |

| 13.0 | 25 | 4.2 x 10⁻⁴[1] | ~27.5 minutes |

| 13.0 | 37 | 1.8 x 10⁻³[1] | ~6.4 minutes |

Note: Half-lives were converted to first-order rate constants using the equation k = 0.693 / t½.

Experimental Protocols

Synthesis of this compound (N-hydroxybenzenesulfonamide)

This protocol is a representative method based on literature descriptions.[1]

Materials:

-

Benzenesulfonyl chloride

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Magnesium oxide (MgO)

-

Methanol (MeOH)

-

Water (H₂O)

-

Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride in a mixture of MeOH/H₂O/THF (e.g., 3:2:30 v/v/v).

-

Add magnesium oxide to the solution (approximately 3 equivalents relative to benzenesulfonyl chloride).

-

To this stirred suspension, add a solution of benzenesulfonyl chloride (1 equivalent) in THF dropwise at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]

-

Upon completion, filter the reaction mixture to remove excess MgO and other insoluble salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a white crystalline solid.

-

Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantification of HNO Release using Metmyoglobin as a Trap

This protocol describes a common method for the detection and quantification of HNO release via UV-Vis spectroscopy.

Materials:

-

This compound

-

Metmyoglobin (from equine skeletal muscle)

-

Phosphate or borate buffer of desired pH (e.g., pH 7.4)

-

Sodium dithionite (for preparation of deoxymyoglobin)

-

Anaerobic chamber or Schlenk line

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Deoxymyoglobin: Prepare a stock solution of metmyoglobin in the desired buffer. To generate deoxymyoglobin (Fe(II)), which is the active trap for HNO, a slight excess of sodium dithionite is added to the metmyoglobin solution under anaerobic conditions. The conversion can be monitored by the shift in the Soret peak from ~409 nm to ~434 nm. Remove excess dithionite by passing the solution through a desalting column.

-

HNO Trapping Experiment:

-

In an anaerobic cuvette, place a solution of deoxymyoglobin in the desired buffer.

-

Record the initial UV-Vis spectrum.

-

Initiate the reaction by adding a known concentration of this compound to the cuvette.

-

Immediately begin recording UV-Vis spectra at regular time intervals.

-

-

Data Analysis:

-

Monitor the formation of the nitrosylmyoglobin (Mb-HNO) adduct, which has a characteristic Soret peak at ~421 nm.[2]

-

The concentration of Mb-HNO can be calculated using the Beer-Lambert law and the known extinction coefficient for the adduct.

-

The initial rate of HNO release can be determined from the initial rate of Mb-HNO formation.

-

Experimental Workflow Diagram

Concluding Remarks

This technical guide has provided a detailed overview of the mechanism of HNO release from this compound, supported by quantitative data and experimental protocols. A thorough understanding of these fundamental aspects is crucial for the accurate design and interpretation of experiments aimed at elucidating the biological roles of HNO and for the development of novel HNO-based therapeutics. The pH-dependent nature of HNO release and the potential for NO generation under aerobic conditions are critical considerations for all researchers working with this important HNO donor.

References

N-Hydroxybenzenesulfonamide: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxybenzenesulfonamide, also known as Piloty's acid, is a compound of significant interest in medicinal chemistry and chemical biology. Historically recognized for its role in the Angeli-Rimini reaction for aldehyde detection, its modern applications have expanded, primarily due to its ability to act as a nitroxyl (HNO) donor. This technical guide provides an in-depth overview of the discovery and synthesis of N-hydroxybenzenesulfonamide, detailed experimental protocols, comprehensive quantitative data, and an exploration of its biological significance through its action as an HNO donor, with a focus on the vasodilatory signaling pathway.

Discovery and Historical Context

N-hydroxybenzenesulfonamide was first described in the late 19th century in the context of the Angeli-Rimini reaction , published in 1896 by Italian chemists Angelo Angeli and Enrico Rimini.[1] This reaction involves the interaction of an aldehyde with N-hydroxybenzenesulfonamide in the presence of a base to form a hydroxamic acid and a sulfinic acid.[1] For many years, this reaction remained a classical chemical test for the detection of aldehydes, where the resulting hydroxamic acid gives a characteristic red color upon the addition of ferric chloride.[1] The sulfonamide itself can be prepared by the reaction of hydroxylamine and benzenesulfonyl chloride.[1]

Synthesis of N-Hydroxybenzenesulfonamide

The most common and established method for the synthesis of N-hydroxybenzenesulfonamide is the reaction of benzenesulfonyl chloride with hydroxylamine hydrochloride in the presence of a base. This reaction proceeds via a nucleophilic attack of the hydroxylamine on the sulfonyl chloride.

Experimental Protocol: Synthesis from Benzenesulfonyl Chloride and Hydroxylamine Hydrochloride

This protocol is adapted from established literature procedures.

Materials:

-

Benzenesulfonyl chloride

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine (or another suitable base like magnesium oxide)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Buchner funnel, filter paper)

-

Glassware for extraction and crystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride in pyridine at 0 °C (using an ice bath).

-

Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 3-4 hours.

-

Work-up:

-

Quench the reaction by slowly adding cold 1 M HCl to neutralize the excess pyridine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford N-hydroxybenzenesulfonamide as a white crystalline solid.

-

Yield: The typical yield for this synthesis ranges from 45% to 55%.[2]

Quantitative Data

The following tables summarize the key quantitative data for N-hydroxybenzenesulfonamide.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇NO₃S | [3][4] |

| Molecular Weight | 173.19 g/mol | [3][4] |

| Melting Point | 113 °C (decomposes) | [5] |

| 120-125 °C | [6] | |

| Appearance | White crystalline solid | [6] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Data | Reference(s) |

| ¹H NMR (Solvent: Not Specified) | Aromatic Protons: δ 7.5-8.0 ppm (m) | [7][8] |

| N-OH and S-NH protons: Broad signals | ||

| ¹³C NMR (Solvent: Polysol) | Aromatic Carbons: δ ~127-135 ppm | [9] |

| Infrared (IR) Spectroscopy (KBr pellet) | ν(N-H): ~3200-3400 cm⁻¹ (broad) | [10] |

| ν(S=O): ~1310-1340 cm⁻¹ (asymmetric) | [8] | |

| ν(S=O): ~1150-1180 cm⁻¹ (symmetric) | [8] | |

| ν(S-N): ~900-930 cm⁻¹ | [8] | |

| Mass Spectrometry (MS) | [M+H]⁺: m/z 174.0219 | [3] |

| Major Fragments: m/z 141, 77 | [3][4] |

Biological Significance and Signaling Pathway

N-hydroxybenzenesulfonamide is a well-established donor of nitroxyl (HNO), a one-electron reduced and protonated form of nitric oxide (NO).[11] HNO exhibits distinct chemical and biological properties compared to NO, making it a molecule of significant therapeutic interest, particularly in the cardiovascular system.

One of the key physiological effects of HNO is vasodilation, the widening of blood vessels. This is primarily achieved through two interconnected signaling pathways: the activation of soluble guanylyl cyclase (sGC) and the release of Calcitonin Gene-Related Peptide (CGRP).

HNO-Mediated Vasodilation Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by the release of HNO from N-hydroxybenzenesulfonamide, leading to vasodilation.

Pathway Description:

-

HNO Release: N-hydroxybenzenesulfonamide undergoes decomposition to release nitroxyl (HNO).

-

sGC/cGMP Pathway: HNO activates soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[12][13] cGMP then activates Protein Kinase G (PKG), leading to a decrease in intracellular calcium levels, ultimately causing smooth muscle relaxation and vasodilation.[12][13]

-

CGRP Pathway: HNO can also induce the release of Calcitonin Gene-Related Peptide (CGRP).[14] CGRP binds to its receptor, which is coupled to a G-protein that activates adenylyl cyclase.[14][15] Adenylyl cyclase then converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[14][15] cAMP activates Protein Kinase A (PKA), which phosphorylates and activates potassium channels.[14][15] The opening of potassium channels leads to hyperpolarization of the cell membrane, which also results in smooth muscle relaxation and vasodilation.

Conclusion

N-hydroxybenzenesulfonamide, a compound with a rich history in classical organic chemistry, has re-emerged as a valuable tool in modern medicinal chemistry and drug development. Its straightforward synthesis and its function as a reliable HNO donor provide a platform for investigating the unique biological roles of nitroxyl. The elucidation of its involvement in vasodilatory signaling pathways highlights its potential for the development of novel therapeutics for cardiovascular diseases. This guide provides a comprehensive foundation for researchers and scientists working with or interested in the chemistry and biology of N-hydroxybenzenesulfonamide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. N-Hydroxybenzenesulfonamide | C6H7NO3S | CID 69033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Hydroxybenzenesulfonamide [webbook.nist.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. N-Hydroxybenzenesulfonamide - Enamine [enamine.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. N-Hydroxybenzenesulfonamide [webbook.nist.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. A Novel Role for HNO in Local and Spreading Vasodilatation in Rat Mesenteric Resistance Arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

Benzenesulphonydroxamic Acid: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Principles, Synthesis, and Biological Activity of Benzenesulphonydroxamic Acid and its Derivatives.

Introduction

Benzenesulphonydroxamic acid, also known as N-hydroxybenzenesulfonamide or Piloty's acid, is a versatile organic compound that has garnered significant interest in the field of medicinal chemistry.[1][2][3][4] Its structure, incorporating both a benzenesulfonamide and a hydroxamic acid moiety, provides a unique scaffold for the design of targeted therapeutics. Benzenesulfonamides are a well-established class of pharmacophores known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and carbonic anhydrase inhibitory effects.[5][6] The hydroxamic acid group is a potent metal-binding function, making it a key component in the design of inhibitors for various metalloenzymes.[7][8] This guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of benzenesulphonydroxamic acid and its derivatives, with a focus on its potential applications in drug discovery and development.

Chemical and Physical Properties

Benzenesulphonydroxamic acid is a white crystalline solid with a molecular formula of C₆H₇NO₃S and a molecular weight of approximately 173.19 g/mol .[1][4] It is soluble in various organic solvents such as ethanol, diethyl ether, and acetone, and is sparingly soluble in non-polar solvents.[3] The compound is also known as this compound and is recognized for its ability to act as a nitroxyl (HNO) donor under basic conditions.[1][3]

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₃S | [1][4] |

| Molecular Weight | 173.19 g/mol | [1][4] |

| CAS Number | 599-71-3 | [1] |

| Melting Point | 120–125 °C | [3] |

| Appearance | White crystalline solid | [3] |

| Solubility | Soluble in ethanol, diethyl ether, ethyl acetate, acetone, warm water; sparingly soluble in non-polar solvents. | [3] |

Synthesis of Benzenesulphonydroxamic Acid

The synthesis of benzenesulphonydroxamic acid and its derivatives can be achieved through several established synthetic routes. A common method involves the reaction of a benzenesulfonyl chloride with hydroxylamine or a protected hydroxylamine derivative.

General Experimental Protocol: Synthesis of N-Hydroxybenzenesulfonamide

This protocol describes a general method for the synthesis of N-hydroxybenzenesulfonamide from benzenesulfonyl chloride and hydroxylamine.

Materials:

-

Benzenesulfonyl chloride

-

Hydroxylamine hydrochloride

-

Potassium hydroxide or other suitable base

-

Ethanol or other suitable solvent

-

Diethyl ether

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

A solution of hydroxylamine is prepared by dissolving hydroxylamine hydrochloride in ethanol, followed by the addition of a solution of potassium hydroxide in ethanol to liberate the free hydroxylamine.

-

The resulting mixture is cooled in an ice bath to precipitate potassium chloride.

-

The cold solution of free hydroxylamine is then added to a solution of benzenesulfonyl chloride in a suitable solvent, such as diethyl ether, while maintaining a low temperature.

-

The reaction mixture is stirred for a specified period to allow for the formation of the N-hydroxybenzenesulfonamide.

-

Upon completion of the reaction, the product can be isolated by filtration and purified by recrystallization from an appropriate solvent system.

Caption: General workflow for the synthesis of benzenesulphonydroxamic acid.

Biological Activity and Mechanism of Action

The biological activity of benzenesulphonydroxamic acid and its derivatives is largely attributed to the presence of the sulfonamide and hydroxamic acid functional groups.

Metalloenzyme Inhibition

A primary mechanism of action for this class of compounds is the inhibition of metalloenzymes. The hydroxamic acid moiety is a well-known zinc-binding group, and the sulfonamide group can also participate in coordinating with the metal ion in the enzyme's active site.[7][9] This chelation of the essential metal ion disrupts the catalytic activity of the enzyme.

Derivatives of benzenesulphonydroxamic acid have shown potent inhibitory activity against a range of metalloenzymes, including metallo-β-lactamases (MβLs), carbonic anhydrases (CAs), and matrix metalloproteinases (MMPs).[7][9][10]

Caption: Inhibition of metalloenzymes by benzenesulphonydroxamic acid derivatives.

Antimicrobial Activity

The benzenesulfonamide scaffold is a key feature of sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[11] The incorporation of a hydroxamic acid moiety can enhance this antimicrobial activity by also targeting bacterial metalloenzymes.[11] Derivatives of benzenesulphonydroxamic acid have demonstrated broad-spectrum inhibition against various metallo-β-lactamases, which are responsible for bacterial resistance to β-lactam antibiotics.[7][12]

Quantitative Data

The following tables summarize the in vitro inhibitory activities of various benzenesulphonydroxamic acid derivatives against different enzyme targets.

Table 1: Inhibitory Activity of Benzenesulphonamide Hydroxamic Acid Derivatives against Metallo-β-Lactamases (MβLs)

| Compound | Target MβL | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Source |

| 17 | L1 | - | 2.5 | Reversible Competitive | [7] |

| Various Derivatives | ImiS | 0.6 - 9.4 | - | - | [7] |

| Various Derivatives | L1 | 1.3 - 27.4 | - | - | [7] |

| Various Derivatives | VIM-2 | 5.4 - 43.7 | - | - | [7] |

| Various Derivatives | IMP-1 | 5.2 - 49.7 | - | - | [7] |

Table 2: Inhibitory Activity of Sulfonylated Amino Acid Hydroxamates against Carbonic Anhydrase (CA) Isozymes

| Compound Class | Target CA | Kᵢ Range (nM) | Source |

| Sulfonylated Amino Acid Hydroxamates | hCA I | 5 - 40 | [9] |

| Sulfonylated Amino Acid Hydroxamates | hCA II | 5 - 40 | [9] |

| Sulfonylated Amino Acid Hydroxamates | bCA IV | 10 - 50 | [9] |

Experimental Protocols

Protocol: In Vitro Metallo-β-Lactamase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of benzenesulphonydroxamic acid derivatives against metallo-β-lactamases.

Materials:

-

Purified metallo-β-lactamase (e.g., L1, VIM-2)

-

Substrate (e.g., cefazolin, meropenem)

-

Test compounds (benzenesulphonydroxamic acid derivatives)

-

Assay buffer (e.g., HEPES buffer with ZnCl₂)

-

Microplate reader

Procedure:

-

Prepare a solution of the MβL enzyme in the assay buffer.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well microplate, add the enzyme solution to wells containing the test compounds at various concentrations.

-

Incubate the enzyme-inhibitor mixture at a specified temperature for a defined period.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the hydrolysis of the substrate over time by measuring the change in absorbance at a specific wavelength using a microplate reader.

-

Calculate the initial reaction velocities and determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the inhibition constant (Kᵢ) and the mode of inhibition, perform kinetic studies with varying concentrations of both the substrate and the inhibitor.

Caption: A typical experimental workflow for an in vitro MβL inhibition assay.

Conclusion

Benzenesulphonydroxamic acid and its derivatives represent a promising class of compounds for the development of novel therapeutic agents. Their ability to effectively inhibit a range of metalloenzymes, coupled with the well-established pharmacological properties of the benzenesulfonamide scaffold, makes them attractive candidates for targeting diseases such as bacterial infections, cancer, and inflammatory disorders. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial for translating their therapeutic potential into clinical applications.

References

- 1. N-Hydroxybenzenesulfonamide | C6H7NO3S | CID 69033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Hydroxybenzenesulfonamide (CAS 599-71-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. N-Hydroxybenzenesulfonamide - Enamine [enamine.net]

- 4. N-Hydroxybenzenesulfonamide [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 7. Hydroxamic acid with benzenesulfonamide: An effective scaffold for the development of broad-spectrum metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydroxamic Acids Derivatives: Greener Synthesis, Antiureolytic Properties and Potential Medicinal Chemistry Applications - A Concise Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulfonamide-based hydroxamic acids as potent inhibitors of mouse macrophage metalloelastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Piloty's Acid Versus Angeli's Salt: An In-depth Technical Guide on HNO Donors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), has garnered significant attention in the scientific community for its unique pharmacological profile, which includes positive inotropic effects and vasodilation. The transient nature of HNO necessitates the use of donor compounds for its study. This technical guide provides a comprehensive, in-depth comparison of two of the most prominent HNO donors: Piloty's acid and Angeli's salt. We will explore their core chemical properties, mechanisms of HNO release, quantitative release kinetics, and detailed experimental protocols. This guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the appropriate HNO donor for their specific research and therapeutic development endeavors.

Introduction to HNO Donors

The study of nitroxyl's biological effects is critically dependent on the availability of reliable donor compounds. This compound and Angeli's salt are foundational tools in this field, each with distinct characteristics that make them suitable for different applications.[1][2] The choice between these donors is often dictated by the desired kinetics of HNO release, the experimental conditions (e.g., pH, solvent), and the potential confounding effects of their respective byproducts. A thorough understanding of their chemistry is paramount for the accurate interpretation of experimental data.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound and Angeli's salt is essential for their effective use in experimental settings.

| Property | This compound | Angeli's Salt |

| Chemical Name | N-Hydroxybenzenesulfonamide | Sodium trioxodinitrate |

| Chemical Formula | C₆H₅SO₂NHOH | Na₂N₂O₃ |

| Molar Mass | 173.19 g/mol | 106.00 g/mol |

| Appearance | White crystalline solid | White crystalline solid |

| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, ethanol) | Soluble in aqueous solutions |

| Stability | Relatively stable in solid form; decomposes in solution, particularly at basic pH.[3] | Can be unstable, especially in the presence of moisture. Best stored under an inert atmosphere. |

Mechanism of HNO Release

The pathways by which this compound and Angeli's salt generate HNO are fundamentally different, which accounts for their distinct release profiles.

3.1. This compound

This compound releases HNO through a base-catalyzed decomposition.[1][4] The process is initiated by the deprotonation of the hydroxylamine nitrogen, followed by the heterolysis of the S-N bond to yield HNO and benzenesulfinate.[1] This pH-dependent mechanism results in a slower, more sustained release of HNO compared to Angeli's salt, especially at physiological pH.[1][3]

Caption: Base-catalyzed decomposition of this compound to release HNO.

3.2. Angeli's Salt

Angeli's salt decomposes spontaneously in aqueous solution to produce HNO and nitrite (NO₂⁻).[5][6][7] The decomposition rate is pH-dependent, increasing as the pH decreases from basic to neutral.[7] Protonation of the N₂O₃²⁻ anion is a key step in the decomposition pathway that leads to HNO formation.[5][7]

Caption: Decomposition of Angeli's Salt to release HNO.

Quantitative Data on HNO Release

The kinetics of HNO release are a critical consideration for experimental design. The following table summarizes key quantitative parameters for this compound and Angeli's salt under physiological conditions.

| Parameter | This compound | Angeli's Salt |

| Release Kinetics | Slow, sustained release | Rapid, bolus release |

| pH Dependence | Release is favorable only under alkaline conditions.[3][4] | Rate is pH-independent between pH 4-8.[8] |

| Half-life (t₁/₂) at pH 7.4, 37°C | Significantly long, release is very slow | Approximately 2 minutes[8] |

| HNO Yield | Not quantitative, with potential for NO co-generation under aerobic conditions[1][3] | Stoichiometric (1 mole AS yields 1 mole HNO) |

| Byproducts | Benzenesulfinate[1] | Nitrite (NO₂⁻)[6][8] |

Experimental Protocols

5.1. Synthesis of this compound

Caution: This synthesis should be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment.

Materials:

-

Benzenesulfonyl chloride

-

Hydroxylamine hydrochloride

-

Magnesium oxide (MgO) or other suitable base

-

Appropriate solvents for reaction and purification (e.g., diethyl ether, water)

Methodology:

-

A solution of benzenesulfonyl chloride is added dropwise to a cooled, stirred suspension of hydroxylamine hydrochloride and a base (e.g., MgO) in a suitable solvent system.[9]

-

The reaction is typically stirred at a low temperature for several hours to ensure complete reaction.

-

Upon completion, the reaction mixture is worked up, which may involve filtration to remove inorganic salts, followed by extraction and washing of the organic phase.

-

The crude product is then purified, often by column chromatography on silica gel, to yield pure this compound.[9]

5.2. Handling and Preparation of Angeli's Salt Solutions

Caution: Angeli's salt is sensitive to moisture and can decompose. Handle in a dry environment and store under inert gas if possible.

Materials:

-

Angeli's salt (Na₂N₂O₃)

-

Cold, deoxygenated buffer (e.g., phosphate-buffered saline, pH 7.4)

-

0.01 M NaOH for stock solutions

Methodology:

-

Prepare a concentrated stock solution of Angeli's salt in cold 0.01 M NaOH.[10] Angeli's salt is more stable at higher pH.

-

Keep the stock solution on ice and protected from light.

-

Immediately before use, dilute the stock solution into the final experimental buffer to the desired concentration.

-

Due to its short half-life in neutral solutions, use the prepared Angeli's salt solution promptly.

5.3. Quantification of HNO Release

Several methods can be employed to quantify the release of HNO from donor compounds. An indirect but common method is the detection of nitrous oxide (N₂O), the dimerization and dehydration product of HNO.

Caption: Experimental workflow for the quantification of HNO via N₂O detection.

Other methods for HNO detection and quantification include trapping with phosphines followed by HPLC analysis[11] and the use of fluorescent probes.[12]

Signaling Pathways and Biological Applications

HNO interacts with different biological targets than NO, leading to distinct signaling outcomes. A key target for HNO is the thiol group in proteins.[13]

Caption: Simplified signaling pathway of HNO interaction with protein thiols.

6.1. Applications of this compound

The slow, sustained release of HNO from this compound and its derivatives makes it suitable for:

-

In vitro studies requiring prolonged, low-level exposure to HNO.

-

Investigating the chronic effects of HNO on cellular processes.

-

Use in organic solvent systems due to its better solubility compared to Angeli's salt.

However, the requirement for basic conditions for efficient HNO release can limit its utility in physiological settings.[3]

6.2. Applications of Angeli's Salt

The rapid, bolus release of HNO from Angeli's salt makes it ideal for:

-

Studying acute responses to HNO in biological systems.[14][15]

-

Pharmacological studies in animal models where a rapid onset of action is desired.[16]

-

Use as a standard for comparing the efficacy of other HNO donors.

The short half-life and the co-production of nitrite are important considerations when designing experiments with Angeli's salt.[8]

Conclusion

This compound and Angeli's salt are invaluable tools for the study of HNO, each offering a distinct profile of HNO release. The choice between these two donors should be made with careful consideration of the experimental objectives, the required kinetics of HNO delivery, and the potential influence of their respective byproducts. For researchers and drug development professionals, a deep understanding of the properties and protocols outlined in this guide is essential for advancing our knowledge of HNO's therapeutic potential and for the development of novel HNO-based diagnostics and therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. The chemistry of nitroxyl-releasing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Pharmacology of Nitroxyl (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of HNO and NO production from Angeli's salt: density functional and CBS-QB3 theory predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Analysis of the HNO and NO donating properties of alicyclic amine diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Angeli’s Salt, a nitroxyl anion donor, reverses endothelin-1 mediated vascular dysfunction in murine aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid and selective nitroxyl (HNO) trapping by phosphines: kinetics and new aqueous ligations for HNO detection and quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. HNO signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Therapeutic Potential of Angeli’s Salt in Mitigating Acute Trypanosoma cruzi Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chronic administration of the HNO donor Angeli's salt does not lead to tolerance, cross-tolerance, or endothelial dysfunction: comparison with GTN and DEA/NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

The Enduring Legacy of Piloty's Acid: A Cornerstone in the Dawn of Nitroxyl Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), has carved a unique and significant niche in the landscape of redox biology and pharmacology. Its distinct chemical reactivity and physiological effects, particularly in the cardiovascular system, have spurred decades of research into its therapeutic potential.[1][2] Central to the early exploration of this enigmatic molecule is N-hydroxybenzenesulfonamide, more commonly known as Piloty's acid. First synthesized in 1896, this compound, alongside Angeli's salt, represents one of the foundational tools used to generate and study the elusive nitroxyl.[3] This technical guide provides a comprehensive overview of the pivotal role of this compound in the nascent stages of nitroxyl research, offering a retrospective on its chemistry, the evolution of its derivatives, and the experimental methodologies that paved the way for our current understanding of HNO.

The Chemistry of this compound as a Nitroxyl Donor

This compound is a white crystalline solid that serves as a precursor to nitroxyl.[4] Its ability to release HNO is fundamentally dependent on the pH of the surrounding medium.

Mechanism of HNO Release

The generation of nitroxyl from this compound proceeds through a base-catalyzed decomposition. The initial and critical step is the deprotonation of the nitrogen atom of the N-hydroxy-sulfonamide moiety. This is followed by the heterolytic cleavage of the sulfur-nitrogen bond, which yields nitroxyl and the benzenesulfinate anion as byproducts.[5] This mechanism underscores the primary limitation of the parent compound in early biological studies: significant HNO release occurs predominantly under basic conditions (pH > 9).[1][6] Under physiological pH, the rate of HNO release from this compound is considerably slow.[5]

Furthermore, in the presence of oxygen, this compound can undergo oxidation to a radical species that subsequently decomposes to yield nitric oxide (NO) rather than HNO.[5] This dual-release profile necessitated careful experimental design in early research to distinguish the effects of HNO from those of NO.

Quantitative Data on this compound and its Derivatives

The inherent limitations of this compound spurred the development of a multitude of derivatives. These structural modifications were primarily aimed at enhancing the rate of HNO release at physiological pH. The electronic and steric properties of substituents on the benzene ring were found to significantly influence the pKa of the N-hydroxy group and, consequently, the rate of decomposition.

Below is a summary of the decomposition data for this compound and some of its key derivatives.

| Compound | Substituent | Conditions | Half-life (t1/2) | HNO Yield (%) | Reference |

| This compound | Unsubstituted | pH 13, 37°C | ~6.4 min | Not specified | [5] |

| This compound | Unsubstituted | pH 10, 25°C | 33 min | Not specified | [5] |

| This compound | Unsubstituted | pH 9, 25°C | 90 min | Not specified | [5] |

| This compound | Unsubstituted | pH 8, 25°C | 561 min | Not specified | [5] |

| 2-Bromo-Piloty's Acid | 2-Bromo | Neutral pH | Significantly faster than PA | Not specified | [7] |

| 2-Nitro-Piloty's Acid | 2-Nitro | Neutral pH | Significant HNO release | Not specified | [7] |

| Trifluoromethanesulphonylhydroxamic Acid | CF3SO2- (analogue) | pH 7.4, 25°C | ~12 min | Quantitative | [5][8][9] |

| p-Toluene-sulfonamide derivative | p-CH3 | Methanol/buffer | Not specified | 76 (as N2O) | [10] |

| Nitro- and Azide-substituted derivatives | Various | Upon reduction | Not specified | 25-92 (as N2O) | [11] |

| Boronate-substituted derivative | Boronate | Upon oxidation | Not specified | 23 (as N2O) | [11] |

Experimental Protocols

Synthesis of N-Hydroxybenzenesulfonamide (this compound)

The synthesis of this compound and its derivatives is generally achieved through the reaction of a corresponding benzenesulfonyl chloride with hydroxylamine hydrochloride.[12]

Materials:

-

Benzenesulfonyl chloride

-

Hydroxylamine hydrochloride

-

Magnesium oxide (MgO) or other suitable base

-

Appropriate solvents (e.g., ethanol, water)

Procedure:

-

A solution of hydroxylamine hydrochloride is prepared in a suitable solvent.

-

A base, such as magnesium oxide, is added to the hydroxylamine solution to neutralize the hydrochloride and liberate the free hydroxylamine.

-

Benzenesulfonyl chloride, dissolved in a suitable solvent, is added dropwise to the hydroxylamine mixture under controlled temperature conditions (typically cooled in an ice bath).

-

The reaction mixture is stirred for a specified period to allow for the formation of N-hydroxybenzenesulfonamide.

-

The resulting product is then isolated through filtration and purified by recrystallization from an appropriate solvent system.

General Protocol for Utilizing this compound as an HNO Donor in Biological Assays

Materials:

-

This compound or a derivative

-

Biological system (e.g., isolated cells, tissue bath)

-

Appropriate buffer solution (pH adjusted as required)

-

Incubator or water bath at the desired temperature (e.g., 37°C)

-

Analytical equipment to measure the biological response (e.g., spectrophotometer, myograph)

Procedure:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol, DMSO) immediately before use.

-

The biological system is equilibrated in the appropriate buffer.

-

The desired concentration of this compound is added to the biological system. For the parent compound, the buffer pH is often raised to induce significant HNO release. For derivatives, physiological pH is typically used.

-

The biological response is monitored over time.

-

Control experiments are performed using the vehicle solvent and, if necessary, a decomposed solution of this compound to account for the effects of the byproducts.

Signaling Pathways and Experimental Workflows

Early research with this compound was instrumental in elucidating the fundamental signaling mechanisms of nitroxyl. A primary target of HNO is the thiol group of cysteine residues in proteins and small molecules like glutathione.[1] This interaction, known as S-nitrosation, can modulate protein function and cellular signaling cascades.

Key Signaling Pathway: Thiol Modification by HNO

The electrophilic nature of nitroxyl allows it to readily react with nucleophilic thiol groups. This leads to the formation of an N-hydroxysulfenamide intermediate, which can then react with another thiol to produce a disulfide and hydroxylamine.

Caption: HNO reacts with thiols to form a disulfide and hydroxylamine.

Typical Experimental Workflow in Early Nitroxyl Research

The workflow for investigating the biological effects of HNO using this compound in the early days of research followed a logical progression from chemical synthesis to biological observation.

Caption: A generalized workflow for early nitroxyl research.

Conclusion

This compound, despite its limitations, was a trailblazer in the field of nitroxyl research. Its use in early studies was fundamental in establishing the chemical and biological properties of HNO. The challenges posed by its pH-dependent decomposition and potential for NO co-generation spurred the development of a vast arsenal of second-generation HNO donors with improved characteristics for biological applications. The foundational knowledge gained from research with this compound continues to underpin the ongoing exploration of nitroxyl's therapeutic potential in cardiovascular diseases and beyond. The story of this compound is a testament to the iterative nature of scientific discovery, where the limitations of early tools drive the innovation of more sophisticated ones, ultimately leading to a deeper understanding of complex biological systems.

References

- 1. The Pharmacology of Nitroxyl (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NO and HNO donors, nitrones, and nitroxides: Past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Hydroxybenzenesulfonamide - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Chemical Biology of Nitroxyl (HNO) Detection and Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and HNO Donating Properties of the this compound Analogue Trifluoromethanesulphonylhydroxamic Acid: Evidence for Quantitative Release of HNO at Neutral pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spontaneous Decomposition of Piloty's Acid in Basic Solution: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Piloty's acid (N-hydroxybenzenesulfonamide) and its derivatives are crucial precursors for the generation of nitroxyl (HNO), a reactive nitrogen species with significant therapeutic potential, particularly in the cardiovascular domain. The spontaneous decomposition of this compound in basic solutions provides a convenient method for HNO production. This technical guide offers an in-depth analysis of this decomposition process, presenting quantitative kinetic data, detailed experimental protocols for monitoring the reaction, and a mechanistic overview. The information is intended to equip researchers in chemistry, pharmacology, and drug development with the foundational knowledge to effectively utilize this compound and its analogs as reliable HNO donors in their studies.

Introduction

This compound is a stable, solid compound that, under specific pH conditions, serves as a valuable source of nitroxyl (HNO). Unlike its redox cousin, nitric oxide (NO), HNO exhibits distinct chemical and biological activities. The controlled release of HNO is paramount for studying its physiological and pharmacological effects. The decomposition of this compound is highly pH-dependent, with the rate of HNO release increasing significantly in basic media.[1] This guide details the underlying mechanism of this decomposition, provides key kinetic parameters, and outlines experimental procedures to characterize the process.

Mechanism of Decomposition

The spontaneous decomposition of this compound in an aqueous basic solution is generally accepted to proceed via a two-step mechanism.[2][3]

-

Deprotonation: The first step involves a rapid acid-base reaction where a hydroxide ion abstracts the acidic proton from the nitrogen atom of the hydroxamic acid moiety. This results in the formation of the corresponding N-anion.

-

S-N Bond Heterolysis: The subsequent and rate-determining step is the heterolytic cleavage of the sulfur-nitrogen (S-N) bond of the N-anion. This bond scission yields two products: benzenesulfinate and singlet nitroxyl (¹HNO).

This mechanism highlights the critical role of pH; the decomposition is negligible at neutral pH but proceeds at a measurable rate in alkaline solutions.[1][2][4]

Quantitative Data

The rate of decomposition of this compound and its derivatives is highly sensitive to pH and the nature of substituents on the aromatic ring. Electron-withdrawing groups tend to increase the acidity of the N-H bond and can influence the rate of decomposition.

| Compound | pKₐ | Condition | Rate Constant (k) | Half-life (t₁₂) | Reference |

| This compound | 9.29 | pH 7.0 | - | ~5500 min | [1] |

| pH 8.0 | - | ~561 min | [1] | ||

| pH 9.0 | - | ~90 min | [1] | ||

| pH 10.0 | - | ~33 min | [1] | ||

| pH 13.0, 25°C | 4.2 x 10⁻⁴ s⁻¹ | ~27.5 min | |||

| pH 13.0, 37°C | 1.8 x 10⁻³ s⁻¹ | ~6.4 min | |||

| CF₃SO₂NHOH | 5.89 | pH 7.4, 25°C | 9.3 x 10⁻⁴ s⁻¹ | ~12 min | [5] |

Table 1: Kinetic Parameters for the Decomposition of this compound and an Analog.

Experimental Protocols

Kinetic Analysis via UV-Visible Spectrophotometry

This protocol describes a general method for determining the rate of decomposition of this compound by monitoring the change in its UV absorbance over time.

Materials:

-

This compound

-

Buffer solutions of desired pH (e.g., phosphate, borate)

-

UV-Visible spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO). The concentration should be chosen such that after dilution in the buffer, the initial absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Instrument Setup: Set the spectrophotometer to the wavelength of maximum absorbance (λₘₐₓ) for this compound (around 219 nm).[1] Equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).

-

Reaction Initiation: Pipette the required volume of buffer solution into a quartz cuvette and place it in the spectrophotometer to record a baseline. To initiate the reaction, add a small aliquot of the this compound stock solution to the cuvette, mix quickly and thoroughly, and immediately start recording the absorbance as a function of time.

-

Data Acquisition: Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance value stabilizes).

-

Data Analysis:

-

The decomposition of this compound typically follows first-order kinetics.

-

Plot the natural logarithm of the absorbance (ln(A)) versus time.

-

The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k).

-

The half-life (t₁₂) can be calculated using the equation: t₁₂ = 0.693 / k.

-

References

An In-depth Technical Guide to the Aerobic vs. Anaerobic Decomposition of Piloty's Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piloty's acid (N-hydroxybenzenesulfonamide) is a cornerstone compound in the study of nitroxyl (HNO), a reactive nitrogen species with significant therapeutic potential, particularly in cardiovascular medicine. The utility of this compound as a reliable HNO donor is critically dependent on the experimental conditions, most notably the presence or absence of molecular oxygen and the ambient pH. This guide provides a detailed technical overview of the divergent decomposition pathways of this compound under aerobic and anaerobic conditions, offering quantitative data, detailed experimental protocols, and visual pathway diagrams to aid researchers in the precise application of this compound. Understanding these distinct mechanisms is paramount for the accurate interpretation of experimental results and the effective design of HNO-based therapeutic strategies.

Introduction to this compound

This compound is one of the most well-established and widely utilized donors of nitroxyl (HNO), the one-electron reduced and protonated form of nitric oxide (NO).[1][2][3] Its decomposition provides a source of HNO for chemical and biological studies. However, the decomposition is not a simple, unilateral process. The reaction mechanism, kinetics, and resultant nitrogen-containing products are profoundly influenced by the chemical environment. The primary distinction lies in its behavior under oxygen-rich (aerobic) versus oxygen-deficient (anaerobic) conditions, which dictates whether it predominantly releases HNO or is diverted to produce other reactive species like nitric oxide (NO) and peroxynitrite (ONOO⁻).

Anaerobic Decomposition of this compound

Under anaerobic (oxygen-free) or strongly basic conditions, this compound undergoes a clean, predictable decomposition to release nitroxyl.[4] This pathway is generally favored in controlled, deoxygenated environments and at elevated pH.

Mechanism of Decomposition

The anaerobic decomposition proceeds via a two-step mechanism.[5][6]

-

Deprotonation: The process is initiated by the deprotonation of the hydroxylamine moiety. This is why the reaction is significantly accelerated under basic conditions.

-

Elimination: The resulting anion undergoes spontaneous decomposition, cleaving the sulfur-nitrogen bond to release singlet HNO and the benzenesulfinate anion (PhSO₂⁻).[7]

The released HNO is highly reactive and, in the absence of other trapping agents, rapidly dimerizes to form hyponitrous acid (H₂N₂O₂), which subsequently dehydrates to produce nitrous oxide (N₂O) and water.[8]

Signaling Pathway and Logical Relationships

Caption: Anaerobic decomposition pathway of this compound.

Aerobic Decomposition of this compound

In the presence of molecular oxygen (O₂), particularly at or near neutral pH, the decomposition of this compound becomes more complex. The rate of direct HNO release is significantly diminished, and alternative oxidative pathways become prominent.[7]

Mechanism of Decomposition

Under aerobic conditions, two competing pathways can occur:

-

Oxidation to Nitroxide Radical: At neutral pH, this compound can undergo oxidation to form a nitroxide radical. This radical species does not release HNO but instead decomposes to yield nitric oxide (NO).[7] This pathway significantly limits the utility of this compound as an HNO donor under neutral, aerobic conditions.

-

Reaction of HNO with Oxygen: If any HNO is released via the anaerobic pathway, it reacts rapidly with available molecular oxygen. This reaction is a major pathway under aerobic conditions and leads to the formation of peroxynitrite (ONOO⁻), a potent and highly reactive oxidizing and nitrating agent.[5] Peroxynitrite can then undergo further reactions, including isomerization to nitrate (NO₃⁻).

The formation of these alternative products (NO and ONOO⁻) means that experiments conducted under aerobic conditions may exhibit biological or chemical effects not attributable to HNO itself.

Signaling Pathway and Logical Relationships

Caption: Aerobic decomposition pathways of this compound.

Quantitative Data Summary

The decomposition rate of this compound is highly pH-dependent, accelerating significantly as the pH increases.

| Parameter | Aerobic Conditions | Anaerobic / Basic Conditions | Reference |

| Primary N-Product(s) | Nitric Oxide (NO), Peroxynitrite (ONOO⁻) | Nitroxyl (HNO), Nitrous Oxide (N₂O) | [5][7] |

| Byproduct(s) | Benzenesulfinate | Benzenesulfinate | [4] |

| Half-life (t½) at pH 7.0 | Very slow (~5,500 minutes) | Very slow (~5,500 minutes) | [4] |

| Half-life (t½) at pH 8.0 | 561 minutes | 561 minutes | [4] |

| Half-life (t½) at pH 9.0 | 90 minutes | 90 minutes | [4] |

| Half-life (t½) at pH 10.0 | 33 minutes | 33 minutes | [4] |

| Rate Constant (k) at 25°C, pH 13 | Not applicable | 4.2 x 10⁻⁴ s⁻¹ | [7] |

| Rate Constant (k) at 37°C, pH 13 | Not applicable | 1.8 x 10⁻³ s⁻¹ | [7] |

Note: The pH-dependent half-life values are for the disappearance of this compound itself, which initiates both pathways. The critical distinction is the fate of the released nitrogen species, which is determined by the presence of oxygen.

Experimental Protocols

The following sections outline generalized methodologies for studying the decomposition of this compound.

Materials and General Setup

-

Reagents: this compound (N-hydroxy-benzenesulfonamide), appropriate buffer solution (e.g., phosphate-buffered saline for physiological pH, borate or carbonate buffers for alkaline pH), high-purity water.

-

Equipment: pH meter, UV-Vis spectrophotometer, gas-tight syringes, sealed reaction vessels (e.g., cuvettes with septa), gas manifold for inert gas, analytical equipment for product detection (GC, HPLC, specific probes/electrodes).

Protocol for Anaerobic Decomposition

-

Buffer Preparation: Prepare the desired aqueous buffer solution and adjust to the target pH.

-

Deoxygenation: Transfer the buffer to a sealed reaction vessel. Purge the buffer thoroughly with an inert gas (e.g., high-purity argon or nitrogen) for at least 30-60 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas.

-

Reaction Initiation: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., ethanol, DMSO).[4] Using a gas-tight syringe, inject a small aliquot of the this compound stock solution into the deoxygenated buffer to initiate the reaction.

-

Monitoring and Analysis:

-

Kinetics: Monitor the decomposition by repeatedly scanning the UV-Vis spectrum. The disappearance of the this compound peak or the appearance of a product can be tracked over time.

-

Product Detection (N₂O): Collect the headspace gas at various time points using a gas-tight syringe and analyze for N₂O content via Gas Chromatography (GC) with an appropriate detector (e.g., TCD or ECD) or via infrared spectroscopy.[5]

-

Protocol for Aerobic Decomposition

-

Buffer Preparation: Prepare the desired aqueous buffer solution in a vessel open to the air to ensure it is fully saturated with oxygen. Adjust to the target pH.

-

Reaction Initiation: Add this compound (either as a solid or from a concentrated stock solution) to the air-equilibrated buffer to start the decomposition.

-

Monitoring and Analysis:

-

Peroxynitrite (ONOO⁻) Detection: Add a peroxynitrite-specific probe, such as coumarin-7-boronic acid or other boronate-based probes, to the reaction mixture.[5] Monitor the formation of the fluorescent product using a fluorometer to quantify ONOO⁻ generation.

-

Nitric Oxide (NO) Detection: Use a calibrated NO-selective electrochemical sensor immersed in the reaction solution to measure real-time NO production. Alternatively, use endpoint assays like the Griess assay to measure nitrite/nitrate, the stable end-products of NO oxidation in aqueous solution.

-

Conclusion and Recommendations

The decomposition of this compound is a tale of two pathways, dictated primarily by oxygen concentration and pH.

-

For HNO Generation: To use this compound as a clean source of nitroxyl, experiments must be conducted under strictly anaerobic (oxygen-free) conditions. The rate of HNO release can be precisely controlled by adjusting the pH to an alkaline value.

-

Under Aerobic/Physiological Conditions: Researchers must be aware that at neutral pH in the presence of air, this compound is an inefficient HNO donor.[7] The observed chemical and biological effects are more likely attributable to a combination of nitric oxide (NO) and the potent oxidant peroxynitrite (ONOO⁻).

References

- 1. This compound derivative with improved nitroxyl-releasing characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The chemistry of nitroxyl-releasing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics of Azanone (HNO) Reactions with Thiols: Effect of pH - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing Piloty's Acid as a Nitroxyl (HNO) Donor

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Piloty's acid as a nitroxyl (HNO) donor in research settings. It is intended to guide researchers in the effective application of this compound and ensure the generation of reliable and reproducible data.

Introduction to this compound as an HNO Donor

This compound (N-hydroxybenzenesulfonamide) is a widely utilized chemical compound that serves as a donor for nitroxyl (HNO), the one-electron reduced and protonated form of nitric oxide (NO).[1] While structurally similar to NO, HNO exhibits distinct chemical and biological properties, making it a molecule of significant interest in physiology and pharmacology.[1][2] this compound and its derivatives are crucial tools for investigating the therapeutic potential of HNO, particularly in the context of cardiovascular diseases.[3][4]